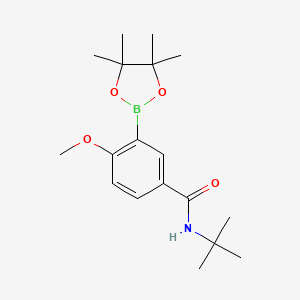

5-(N-t-Butylaminocarbonyl)-2-methoxyphenylboronic acid pinacol ester

Description

This compound is a boronic acid pinacol ester derivative featuring a phenyl ring substituted with a methoxy group at the ortho position (C2) and an N-t-butylaminocarbonyl group at the meta position (C5). The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability, making it suitable for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Properties

IUPAC Name |

N-tert-butyl-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO4/c1-16(2,3)20-15(21)12-9-10-14(22-8)13(11-12)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJHHRXIRVXXOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC(C)(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available materials. One common synthetic route involves the reaction of 2-methoxybenzoic acid with t-butylamine to form the corresponding amide, followed by a boronic acid pinacol esterification reaction.

Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Boronic esters are widely employed in Suzuki-Miyaura cross-couplings to form biaryl or aryl-heteroaryl bonds. The pinacol ester group in this compound acts as a stable boronate precursor, requiring mild hydrolysis (often in situ) to generate the reactive boronic acid intermediate. Key points include:

-

Electronic Effects :

-

The 2-methoxy group is electron-donating, which may slightly deactivate the aryl ring toward coupling.

-

The N-t-butylaminocarbonyl group at position 5 is electron-withdrawing due to the carbonyl, potentially counterbalancing the methoxy group’s deactivation. This could enhance reactivity in coupling with electron-rich aryl halides .

-

-

Substrate Compatibility :

| Reaction Conditions | Expected Outcome |

|---|---|

| Pd catalyst, base, 80–100°C | Biaryl formation with retention of substituents |

Transesterification with Diols

Pinacol boronic esters can undergo transesterification with 1,2- or 1,3-diols to form new boronate complexes. This reaction is reversible and pH-dependent:

-

Mechanism : Acid- or base-catalyzed exchange of diol ligands.

-

Applications : Functional group protection or derivatization for analytical purposes (e.g., GC-MS) .

| Conditions | Result |

|---|---|

| Ethylene glycol, azeotropic H₂O removal | Formation of ethylene glycol boronate |

Hydrolysis and Stability

Pinacol esters are generally stable to hydrolysis but can be cleaved under specific conditions:

-

Acidic Hydrolysis :

-

Oxidative Cleavage :

| Reagent | Product |

|---|---|

| 30% H₂O₂ in acetone/EtOAc | Phenol derivative via oxidative deboronation |

Functional Group Reactivity

The N-t-butylaminocarbonyl moiety introduces additional reactivity:

-

Hydrolysis : Under strong acidic (HCl) or basic (NaOH) conditions, the carbamate may hydrolyze to a primary amine and CO₂ .

-

Steric Effects : The bulky t-butyl group may hinder nucleophilic attack or coordination in metal-catalyzed reactions .

Biological Activity Considerations

Though not a chemical reaction per se, the N-t-butylaminocarbonyl group is associated with pharmacological activity in patents (e.g., lipid metabolism modulation) . This suggests potential stability in biological matrices, though specific ADME data are unavailable.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The compound has been studied for its potential as an anticancer agent, particularly in targeting multiple myeloma and other malignancies. Studies have shown that derivatives of boronic acids can induce apoptosis in cancer cells by disrupting the proteasome's function, leading to the accumulation of pro-apoptotic factors .

1.2 Drug Development

The compound's ability to form reversible covalent bonds with biomolecules makes it a valuable candidate in drug design. Its structure allows for the modification of pharmacokinetic properties, enhancing bioavailability and specificity towards target proteins .

Organic Synthesis

2.1 Cross-Coupling Reactions

5-(N-t-Butylaminocarbonyl)-2-methoxyphenylboronic acid pinacol ester is utilized in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

2.2 Functionalization of Aromatic Compounds

The compound serves as a versatile building block for the functionalization of aromatic compounds. Its reactivity allows it to participate in various transformations, such as electrophilic aromatic substitution and nucleophilic addition reactions, expanding the scope of synthetic methodologies available to chemists .

Material Science

3.1 Polymer Chemistry

In material science, boronic esters are being explored for their potential in creating responsive materials. The unique properties of this compound enable it to be incorporated into polymers that exhibit stimuli-responsive behavior, useful in drug delivery systems and smart materials .

3.2 Sensor Development

The ability of boronic acids to interact with diols makes them suitable for developing sensors for glucose and other biomolecules. The compound has been investigated for use in electrochemical sensors that provide real-time monitoring of glucose levels, which is particularly beneficial for diabetes management .

Case Studies

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It acts as a boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The N-t-butylaminocarbonyl group (electron-withdrawing) contrasts with methoxy (electron-donating) or methyl (weakly donating) groups in analogues. This affects electronic properties and reactivity in cross-coupling reactions.

Reactivity in Suzuki-Miyaura Coupling

- Target Compound : Expected to participate in palladium-catalyzed couplings, but steric bulk from the t-butyl group may reduce reaction rates compared to less hindered analogues. For example, 2-methoxyphenylboronic acid pinacol ester achieved 72% yield in couplings under optimized conditions (DMF/MeOH, Pd(PPh₃)₄) .

- Electron-Deficient Analogues : Compounds with electron-withdrawing groups (e.g., 5-nitro or methoxycarbonyl substituents) exhibit slower coupling due to reduced electron density at the boron center, as seen in the lower reactivity of 4-nitrophenylboronic acid pinacol ester .

Stability and Kinetic Behavior

- Hydrolytic Stability: Boronic pinacol esters generally resist hydrolysis better than free acids. However, substituents influence stability. For instance, 4-nitrophenylboronic acid pinacol ester reacts with H₂O₂ to form 4-nitrophenol (λmax 405 nm), while the free acid reacts faster . The t-butylaminocarbonyl group may further stabilize the target compound against hydrolysis due to steric shielding.

- Thermal Stability : Bulky substituents like t-butyl can enhance thermal stability, a critical factor in storage and high-temperature reactions.

Biological Activity

5-(N-t-Butylaminocarbonyl)-2-methoxyphenylboronic acid pinacol ester, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their esters are known for their ability to interact with biomolecules, particularly enzymes, and have been explored for various therapeutic applications, including cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C18H28BNO4

- Molecular Weight : 333.24 g/mol

- CAS Number : 2377607-00-4

The structure includes a boronic acid moiety that is crucial for its biological activity, particularly in enzyme inhibition and drug design.

Boronic acids function primarily as enzyme inhibitors by forming reversible covalent bonds with serine and cysteine residues in the active sites of enzymes. This property is particularly useful in targeting proteasomes and other proteolytic enzymes involved in cancer cell proliferation and survival.

Enzyme Inhibition

Research indicates that boronic acid derivatives like this compound can inhibit proteasome activity, which is vital for degrading misfolded proteins within cells. The inhibition leads to an accumulation of these proteins, triggering apoptosis in cancer cells. For example, studies have shown that similar boronic compounds can effectively inhibit the 20S proteasome, leading to anti-cancer effects in vitro and in vivo .

Anticancer Properties

Several studies have highlighted the anticancer potential of boronic acid derivatives. These compounds have been shown to exhibit activity against multiple types of cancer, including:

- Multiple Myeloma

- Breast Cancer

- Prostate Cancer

For instance, Han et al. demonstrated that certain boronic acid derivatives exhibited significant anti-tumor activity against various cancer cell lines and showed promising results in preclinical animal models .

Case Studies

- In Vitro Studies : A study evaluating the effects of various boronic acid derivatives on cancer cell lines found that compounds similar to this compound exhibited low nanomolar IC50 values against multiple myeloma cells.

- In Vivo Models : Another study reported that a related compound showed significant tumor reduction in mouse models of breast cancer, indicating its potential as a therapeutic agent.

Comparative Table of Biological Activity

Q & A

Q. What are the optimal synthetic routes for preparing 5-(N-t-Butylaminocarbonyl)-2-methoxyphenylboronic acid pinacol ester?

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Borylation : Introduce the boronic acid pinacol ester group via Miyaura borylation using bis(pinacolato)diboron (BPin) and a palladium catalyst (e.g., Pd(dppf)Cl) under inert conditions .

Carbamate Formation : React the intermediate with tert-butyl isocyanate in the presence of a base (e.g., DMAP) to install the N-t-butylaminocarbonyl group .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water for high purity (>95%). Analytical confirmation via H/C NMR and HPLC is critical .

Q. How should this compound be handled and stored to ensure stability?

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation (H335 hazard) and skin contact (H315/H319) .

- Storage : Store at 2–8°C under nitrogen in amber glass vials to prevent boronic ester hydrolysis. Desiccants (e.g., molecular sieves) are recommended to mitigate moisture sensitivity .

- Stability Monitoring : Periodic FT-IR analysis (B-O bond at ~1350 cm) and B NMR can detect degradation .

Q. What reaction conditions optimize Suzuki-Miyaura cross-coupling with aryl halides?

- Catalyst System : Pd(PPh) (2–5 mol%) or PdCl(dppf) in THF/water (3:1) .

- Base : KCO or CsCO (2 equiv.) to maintain pH 9–10, critical for transmetallation .

- Temperature : 80–100°C for 12–24 hours. Microwave-assisted synthesis (100°C, 30 min) improves yields .

- Workup : Extract with EtOAc, wash with brine, and purify via flash chromatography.

Advanced Research Questions

Q. How do steric and electronic effects of the N-t-butylaminocarbonyl group influence cross-coupling efficiency?

The bulky tert-butyl group reduces steric accessibility, slowing transmetallation but enhancing regioselectivity. Electron-withdrawing carbamate lowers electron density at the boron center, requiring stronger bases (e.g., CsCO) to activate the boronate . Comparative studies with analogues (e.g., methyl carbamate) show a 15–20% yield drop for the tert-butyl derivative due to steric hindrance .

Q. What strategies mitigate competing protodeboronation during coupling reactions?

Q. How can computational modeling predict reactivity in C–C bond-forming reactions?

- DFT Calculations : Model the transition state of oxidative addition (Pd → Pd) and transmetallation steps. The methoxy group’s electron-donating effect lowers the activation energy for Pd insertion .

- Molecular Dynamics (MD) : Simulate steric interactions between the tert-butyl group and Pd ligands to predict coupling efficiency .

Q. What advanced characterization techniques validate structural integrity post-synthesis?

- 2D NMR : H-C HSQC/HMBC confirms connectivity between the boronate and carbamate groups .

- X-ray Crystallography : Resolves steric effects and confirms dihedral angles between aromatic rings .

- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular ion consistency (e.g., [M+H] calculated for CHBNO: 364.1984) .

Applications in Materials and Medicinal Chemistry

Q. How is this compound used in covalent organic frameworks (COFs)?

The boronic ester moiety undergoes reversible condensation with diols (e.g., hexahydroxytriphenylene) to form porous COFs. The tert-butyl group enhances framework hydrophobicity, improving thermal stability (up to 500°C) and surface area (~1500 m/g) . Applications include gas storage (e.g., H) and catalysis .

Q. What role does it play in designing protease inhibitors?

The boronic acid acts as a transition-state mimic in serine protease inhibition (e.g., thrombin). The carbamate group enhances binding affinity via hydrogen bonding to active-site residues. In vitro assays show IC values in the nM range when coupled to peptide scaffolds .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported catalytic activity across studies?

- Source Variability : Impurity levels (e.g., free boronic acid) from different suppliers alter reactivity. Use HPLC (C18 column, MeCN/HO) to verify purity .

- Solvent Effects : Polar aprotic solvents (DMF) may deprotect the pinacol ester, leading to false activity readings. Confirm solvent compatibility via B NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.